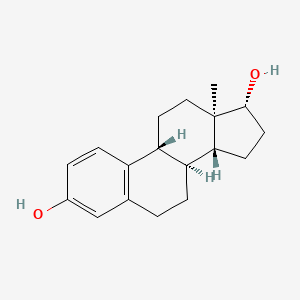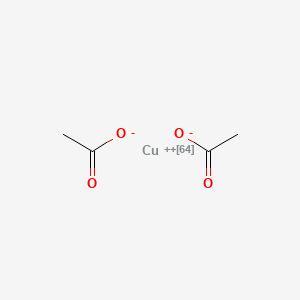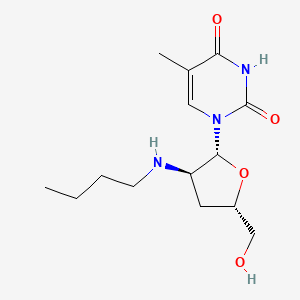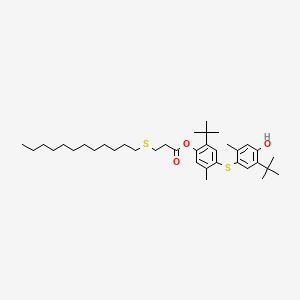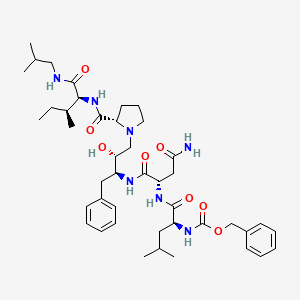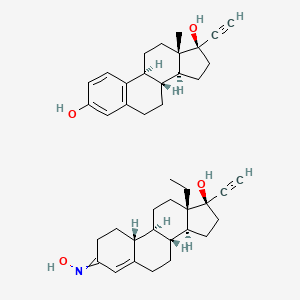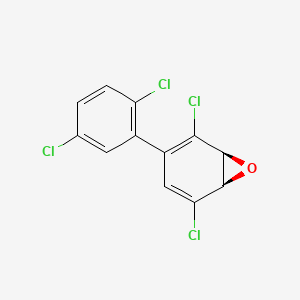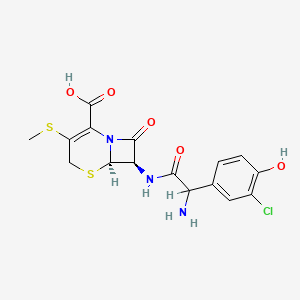
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a cephem nucleus, making it a valuable subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic molecules. The process often includes:
Formation of the cephem nucleus: This is achieved through a series of cyclization reactions.
Introduction of the amino and chloro-hydroxyphenyl groups: These groups are added through nucleophilic substitution reactions.
Methylthio group addition:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
科学的研究の応用
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic due to its cephem structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of cell wall synthesis in bacteria, making it a potential antibiotic.
類似化合物との比較
Similar Compounds
- 7-Amino-3-methylthio-3-cephem-4-carboxylic acid
- 7-(2-Amino-2-phenylacetamido)-3-methylthio-3-cephem-4-carboxylic acid
Uniqueness
What sets 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
87950-82-1 |
|---|---|
分子式 |
C16H16ClN3O5S2 |
分子量 |
429.9 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methylsulfanyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5S2/c1-26-9-5-27-15-11(14(23)20(15)12(9)16(24)25)19-13(22)10(18)6-2-3-8(21)7(17)4-6/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10?,11-,15-/m1/s1 |
InChIキー |
ZYSLMYVNRJALOB-HUFXEGEASA-N |
異性体SMILES |
CSC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
正規SMILES |
CSC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


